molecular formula C12H5NO4 B10868452 5-Nitroacenaphthoquinone CAS No. 24040-42-4

5-Nitroacenaphthoquinone

Cat. No.: B10868452
CAS No.: 24040-42-4
M. Wt: 227.17 g/mol
InChI Key: VORQCKQMIFWVAB-UHFFFAOYSA-N
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Description

5-Nitroacenaphthoquinone is an organic compound with the molecular formula C₁₂H₅NO₄. It is a derivative of acenaphthoquinone, characterized by the presence of a nitro group at the 5-position of the acenaphthoquinone structure. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitroacenaphthoquinone can be synthesized through several methods, with the most common involving the nitration of acenaphthoquinone. One typical procedure includes:

  • Nitration of Acenaphthoquinone: : Acenaphthoquinone is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

    C12H6O2+HNO3C12H5NO4+H2O\text{C}_{12}\text{H}_{6}\text{O}_{2} + \text{HNO}_{3} \rightarrow \text{C}_{12}\text{H}_{5}\text{NO}_{4} + \text{H}_{2}\text{O} C12​H6​O2​+HNO3​→C12​H5​NO4​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of solid acid catalysts can also be employed to improve the efficiency and selectivity of the nitration process.

Chemical Reactions Analysis

Types of Reactions

5-Nitroacenaphthoquinone undergoes various chemical reactions, including:

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    C12H5NO4+3H2C12H5NH2O2+2H2O\text{C}_{12}\text{H}_{5}\text{NO}_{4} + 3\text{H}_{2} \rightarrow \text{C}_{12}\text{H}_{5}\text{NH}_{2}\text{O}_{2} + 2\text{H}_{2}\text{O} C12​H5​NO4​+3H2​→C12​H5​NH2​O2​+2H2​O

  • Substitution: : The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium dichromate, nitric acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols.

Major Products

    Reduction Product: 5-Aminoacenaphthoquinone.

    Substitution Products: Various substituted acenaphthoquinones depending on the nucleophile used.

Scientific Research Applications

5-Nitroacenaphthoquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitroacenaphthoquinone largely depends on its chemical reactivity. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthoquinone: The parent compound without the nitro group.

    5-Aminoacenaphthoquinone: The reduction product of 5-nitroacenaphthoquinone.

    1,2-Naphthoquinone: A structurally related quinone with different reactivity and applications.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other similar quinones. This makes it particularly valuable in synthetic chemistry and medicinal research.

Properties

CAS No.

24040-42-4

Molecular Formula

C12H5NO4

Molecular Weight

227.17 g/mol

IUPAC Name

5-nitroacenaphthylene-1,2-dione

InChI

InChI=1S/C12H5NO4/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(11)15/h1-5H

InChI Key

VORQCKQMIFWVAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)[N+](=O)[O-]

Origin of Product

United States

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